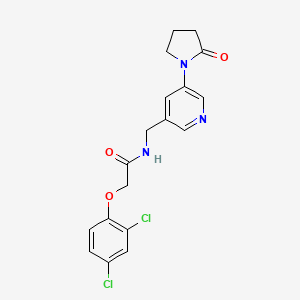

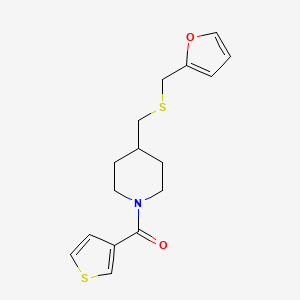

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like 4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multi-step chemical processes. These processes may include the formation of key intermediates, such as tetrahydro-2H-pyran derivatives, followed by functionalization with ethoxy, fluoro, and thiophen-3-yl groups. Further reaction with benzenesulfonamide under specific conditions completes the synthesis. While specific synthesis pathways for this compound were not directly found, related works highlight methodologies that could be adapted for its production (Toyokuni et al., 2005).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this arrangement influences the molecule's properties and reactivity. Crystallography studies, such as those conducted by Rodrigues et al. (2015), provide insights into the supramolecular architecture, revealing how intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions, stabilize the molecular structure (Rodrigues et al., 2015).

Chemical Reactions and Properties

This compound's reactivity can be inferred from its functional groups. The presence of a benzenesulfonamide moiety suggests potential for various chemical reactions, including sulfonation, amidation, and nucleophilic substitution. Such reactions are fundamental for further modifications or for enhancing the molecule's biological activity. For instance, research on similar sulfonamide derivatives has explored their potential as enzyme inhibitors, offering insights into their reactivity and interaction with biological targets (Gul et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

4-Ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is involved in the synthesis of a variety of compounds with potential bioactivity. For instance, derivatives of benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, crucial for further anti-tumor activity studies, while others strongly inhibited human cytosolic isoforms (Gul et al., 2016).

Fluorometric Sensing for Metal Ions

A pyrazoline derivative of benzenesulfonamide was used as a non-toxic fluorometric “turn-off” sensor for metal ions, particularly mercury (Hg²⁺). This compound demonstrated high selectivity and sensitivity in the fluorometric detection of Hg²⁺ without interference from other metal ions, suggesting its utility in environmental monitoring (Bozkurt & Gul, 2018).

Antidiabetic Agents

Fluorinated pyrazoles and benzenesulfonamides, including derivatives similar to the compound , have been prepared as potential hypoglycemic agents. These compounds exhibited significant antidiabetic activity and favorable drug-like profiles, suggesting potential in drug discovery for diabetes treatment (Faidallah et al., 2016).

Cyclooxygenase-2 Inhibition

Research into benzenesulfonamide derivatives also includes the synthesis of compounds with cyclooxygenase-2 (COX-2) inhibitory activities. These compounds have potential therapeutic applications in the treatment of inflammation and pain (Pal et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S2/c1-2-24-17-4-3-15(11-16(17)19)26(21,22)20-13-18(6-8-23-9-7-18)14-5-10-25-12-14/h3-5,10-12,20H,2,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEAPFBMQQFDHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)